molecular formula C10H14ClNO2Si B14326669 Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl- CAS No. 103368-87-2

Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-

Cat. No.: B14326669
CAS No.: 103368-87-2
M. Wt: 243.76 g/mol
InChI Key: CFFBYOSEEABGBQ-UHFFFAOYSA-N
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Description

Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is an organosilicon compound characterized by the presence of a silane group bonded to a [(5-chloro-2-nitrophenyl)methyl] group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and pharmaceuticals. The presence of both chloro and nitro functional groups on the phenyl ring imparts unique reactivity and properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, typically involves the reaction of [(5-chloro-2-nitrophenyl)methyl] chloride with trimethylsilane in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common bases used include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

[(5-chloro-2-nitrophenyl)methyl] chloride+trimethylsilanebaseSilane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-+HCl\text{[(5-chloro-2-nitrophenyl)methyl] chloride} + \text{trimethylsilane} \xrightarrow{\text{base}} \text{Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-} + \text{HCl} [(5-chloro-2-nitrophenyl)methyl] chloride+trimethylsilanebase​Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The nitro group in Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

  • Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols. This reaction often requires the presence of a base to facilitate the nucleophilic attack.

  • Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids to form silanols, which can further condense to form siloxanes.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Bases: Triethylamine, pyridine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.

    Silanols and Siloxanes: Formed from the hydrolysis of the silane group.

Scientific Research Applications

Chemistry

In organic synthesis, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used as a precursor for the introduction of the [(5-chloro-2-nitrophenyl)methyl] group into various molecules. It serves as a building block for the synthesis of more complex organic compounds.

Biology

The compound’s derivatives, particularly those with amino groups, are studied for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicine

Research into the medicinal applications of this compound focuses on its potential use in drug development. The presence of the nitro and chloro groups can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the materials science field, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used in the modification of surfaces to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance. It is also used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions.

Molecular Targets and Pathways

    Protecting Group: The silane group can protect sensitive functional groups during multi-step synthesis.

    Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in various biochemical pathways.

    Substitution Reactions: The chloro group can be replaced by other functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    Silane, [(5-chloro-2-nitrophenyl)methyl]dimethyl-: Similar structure but with two methyl groups instead of three.

    Silane, [(5-chloro-2-nitrophenyl)methyl]ethyl-: Contains an ethyl group instead of three methyl groups.

    Silane, [(5-chloro-2-nitrophenyl)methyl]phenyl-: Contains a phenyl group instead of three methyl groups.

Uniqueness

Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trimethylsilane group offers steric protection, while the nitro and chloro groups provide sites for further chemical modification. This combination makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

103368-87-2

Molecular Formula

C10H14ClNO2Si

Molecular Weight

243.76 g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)methyl-trimethylsilane

InChI

InChI=1S/C10H14ClNO2Si/c1-15(2,3)7-8-6-9(11)4-5-10(8)12(13)14/h4-6H,7H2,1-3H3

InChI Key

CFFBYOSEEABGBQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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